molecular formula C13H9NOS B187126 1,2-Benzisothiazol-3(2H)-one, 2-phenyl- CAS No. 2527-03-9

1,2-Benzisothiazol-3(2H)-one, 2-phenyl-

Cat. No.: B187126
CAS No.: 2527-03-9
M. Wt: 227.28 g/mol
InChI Key: KDMQSUUXKLZVNU-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-phenyl-, also known as 1,2-Benzisothiazol-3(2H)-one, 2-phenyl-, is a useful research compound. Its molecular formula is C13H9NOS and its molecular weight is 227.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Benzisothiazol-3(2H)-one, 2-phenyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1,2-Benzisothiazol-3(2H)-one, 2-phenyl- is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential. We will also include relevant data tables and case studies to illustrate its efficacy and applications in various fields.

Chemical Structure and Synthesis

1,2-Benzisothiazol-3(2H)-one, 2-phenyl- belongs to a class of compounds known as benzisothiazolones, which are characterized by a bicyclic structure containing a benzene ring fused to a thiazole ring. The compound can be synthesized through various methods, including one-pot reactions that yield high purity and yield rates.

Synthesis Methodology

The synthesis typically involves the reaction of thiosalicylic acid with amines in the presence of thionyl chloride. The following general procedure outlines the synthesis:

  • Reagents : Thiosalicylic acid (100 mg), thionyl chloride (471.5 µL), amines (10 equiv.), DMF.
  • Procedure :
    • Mix thiosalicylic acid with thionyl chloride and DMF.
    • Heat at 80 °C for 12 hours.
    • Add amines and stir at room temperature for 20 hours.
    • Extract with ethyl acetate and purify to yield the desired compound.

Antiviral Activity

Recent studies have highlighted the antiviral properties of 1,2-benzisothiazol-3(2H)-one derivatives against various viruses, particularly dengue virus (DENV). A study reported that several N-substituted derivatives exhibited significant inhibitory activity against DENV NS2B/NS3 protease, with IC50 values in the micromolar range . The results suggest that these compounds could serve as potential candidates for developing new antiviral therapeutics.

Table 1: Antiviral Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

Compound NameIC50 (µM)Mechanism of Action
2-(2-Chlorophenyl)benzisothiazol-3(2H)-one15Inhibition of DENV protease
2-(2,6-Dichlorophenyl)benzisothiazol-3(2H)-one10Inhibition of DENV protease
1,2-Benzisothiazol-3(2H)-one25General antiviral activity

Antibacterial Activity

In addition to its antiviral properties, this compound has shown promising antibacterial activity. A study involving the synthesis of hybrid derivatives combining 1,2-benzisothiazol-3(2H)-one with oxadiazoles revealed potent inhibition against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzene ring enhance antibacterial efficacy.

Table 2: Antibacterial Activity of Hybrid Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strain Tested
Benzisothiazol-oxadiazole hybrid8 µg/mLStaphylococcus aureus
Benzisothiazol-oxadiazole hybrid16 µg/mLEscherichia coli

Cytotoxicity Studies

While evaluating the therapeutic potential of 1,2-benzisothiazol-3(2H)-one derivatives, it is crucial to assess their cytotoxicity. Studies have shown varying levels of cytotoxic effects on mammalian cell lines. For instance, compound testing against HEK-293T cell lines demonstrated acceptable cytotoxicity levels, indicating a favorable therapeutic index for certain derivatives .

Table 3: Cytotoxicity Data Against HEK-293T Cells

Compound NameCytotoxicity (IC50 µM)
1,2-Benzisothiazol-3(2H)-one>50
Hybrid derivative A30
Hybrid derivative B>40

Case Study: Anti-Dengue Therapeutics Development

A recent case study focused on the development of anti-dengue therapeutics using modified benzisothiazolone derivatives. The research highlighted how specific substitutions enhanced binding affinity to the viral protease, leading to reduced viral replication in vitro. The findings underscore the potential for these compounds in clinical applications against dengue fever.

Case Study: Antibacterial Screening

Another case study involved screening a library of benzisothiazolone derivatives against common bacterial pathogens. The results indicated that certain compounds exhibited significant antibacterial properties, paving the way for further development into effective treatment options for bacterial infections.

Properties

IUPAC Name

2-phenyl-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMQSUUXKLZVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179917
Record name 2-Phenyl-1,2-benzisothiazol-3-(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-03-9
Record name 2-Phenyl-1,2-benzisothiazol-3-(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-1,2-benzisothiazol-3-(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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